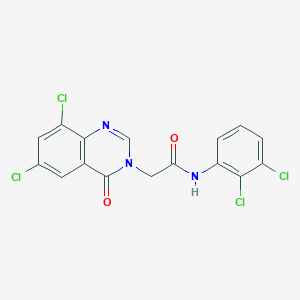
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with suitable reagents.
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the dichloroquinazolinone with 2,3-dichloroaniline under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions could target the quinazolinone core or the chlorinated aromatic rings.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds similar to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide might be investigated for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
Uniqueness
The presence of multiple chlorine atoms in 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Biological Activity
The compound 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic molecule that belongs to the quinazoline family. Its structure includes a quinazoline core with dichloro and acetamide functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13Cl2N3O
- Molecular Weight : 348.18 g/mol
- CAS Number : 618443-54-2
Structural Characteristics
The unique substitution pattern on the quinazoline ring and the presence of dichlorophenyl groups enhance the compound's lipophilicity and potential interactions with biological membranes. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound has cytotoxic effects against breast cancer and lung cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits:
- Bactericidal effects against Gram-positive and Gram-negative bacteria , indicating its potential use as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in:
- Cell cycle regulation : By inhibiting key enzymes or receptors that promote cell division.
- Apoptosis pathways : Inducing programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:
- Reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
- Induction of apoptosis was confirmed through increased levels of caspase-3 activity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial data suggest:
- Good oral bioavailability , which is essential for therapeutic applications.
- Metabolism primarily occurs in the liver, leading to various metabolites that may also possess biological activity.
Properties
CAS No. |
618443-59-7 |
|---|---|
Molecular Formula |
C16H9Cl4N3O2 |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-8-4-9-15(11(19)5-8)21-7-23(16(9)25)6-13(24)22-12-3-1-2-10(18)14(12)20/h1-5,7H,6H2,(H,22,24) |
InChI Key |
KDOWHSWTAJPVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















